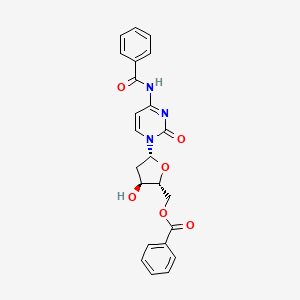

N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Description

Structural Context within Modified Nucleosides

The structure of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is defined by the covalent attachment of two benzoyl (Bz) protecting groups to the parent nucleoside, 2'-deoxycytidine (B1670253). Modified nucleosides are analogs of the canonical nucleosides (adenosine, guanosine, cytosine, thymidine, and uridine) that have been altered in their sugar, base, or phosphate (B84403) moiety. nih.govfrontiersin.orgwikipedia.org These modifications are introduced to confer specific chemical properties or biological activities.

In this specific compound, the modifications are:

N⁴-Benzoyl Group: The exocyclic amine group (N⁴) of the cytosine base is protected by a benzoyl group. This is a common strategy in oligonucleotide synthesis to prevent the amine from participating in undesired side reactions during the phosphoramidite (B1245037) coupling steps. libretexts.orgwikipedia.org

5'-O-Benzoyl Group: The primary hydroxyl group at the 5' position of the deoxyribose sugar is also protected by a benzoyl group. The 5'-hydroxyl is a key reactive site, and its protection is essential when chemical modifications are intended at other positions of the nucleoside, such as the 3'-hydroxyl group. libretexts.org

These benzoyl groups are classified as protecting groups, which are temporarily installed on a functional group to ensure its inertness during a chemical reaction. wikipedia.org They are designed to be stable under the conditions of synthesis but removable under specific, controlled conditions once their protective function is no longer needed. libretexts.orgwikipedia.org The benzoyl group is typically removed by treatment with a base, such as aqueous ammonia. libretexts.org The presence of these two protecting groups makes N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine a key precursor for the synthesis of other specifically modified nucleosides or for incorporation into oligonucleotides where the 3'-position is the intended site of reaction.

Table 1: Chemical Identifiers for N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

| Identifier | Value |

|---|---|

| IUPAC Name | N-[1-[5-(benzoyloxy)methyl-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

| Molecular Formula | C₂₃H₂₁N₃O₆ |

| Molecular Weight | 435.43 g/mol |

| Parent Compound | 2'-deoxycytidine |

Significance as a Research Intermediate in Modern Molecular Biology

N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine serves as a crucial research intermediate, particularly in the field of synthetic nucleic acid chemistry. Its primary significance lies in its role as a building block for the synthesis of modified oligonucleotides. umich.edu Protected nucleosides are essential for the stepwise, controlled assembly of DNA and RNA strands via automated solid-phase synthesis. umich.educaymanchem.com

The dual-protection strategy of this compound is pivotal. With both the N⁴-amine and the 5'-hydroxyl groups masked, the 3'-hydroxyl group of the deoxyribose sugar is left available for subsequent chemical reactions. This makes the compound an ideal starting material for the preparation of 3'-phosphoramidites, the activated monomers used in standard oligonucleotide synthesis.

Furthermore, N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine can be used in the synthesis of more complex nucleoside analogs, such as those modified at the 3'-position. These terminally modified nucleosides are valuable tools in various biochemical and therapeutic applications. The benzoyl protecting groups are sufficiently robust to withstand many reaction conditions while being removable without degrading the final oligonucleotide product. wikipedia.org This stability and selective removal are hallmarks of an effective protecting group strategy in multi-step organic synthesis. wikipedia.org The use of such intermediates enables the precise engineering of DNA and RNA molecules for research, diagnostic, and therapeutic purposes. caymanchem.comnih.gov

Table 2: Physical Properties of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine (Predicted/Typical)

| Property | Value |

|---|---|

| Physical Form | Crystalline Powder / Solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | Typically stored at low temperatures (-20°C to -80°C), protected from light and moisture |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine |

| 2'-deoxycytidine |

| Adenosine |

| Guanosine |

| Cytosine |

| Thymidine |

| Uridine |

Structure

3D Structure

Properties

CAS No. |

4803-92-3 |

|---|---|

Molecular Formula |

C23H21N3O6 |

Molecular Weight |

435.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)/t17-,18+,20+/m0/s1 |

InChI Key |

ADBLMNPUSHTBKL-NLWGTHIKSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategy

Regioselective Benzoylation Protocols

The selective benzoylation of 2'-deoxycytidine (B1670253) at the N4 and 5'-hydroxyl positions requires precise control to avoid unwanted side reactions at the 3'-hydroxyl group. Both conventional chemical methods and chemoenzymatic approaches have been developed to achieve this regioselectivity.

Conventional Chemical Benzoylation Approaches for 2'-Deoxycytidine

Conventional chemical synthesis of N-acylated deoxynucleosides often grapples with the challenge of distinguishing between the reactive hydroxyl and amino groups. A highly effective strategy to achieve regioselective N4-benzoylation of 2'-deoxycytidine is the "transient protection" method. researchwithrutgers.comresearchgate.net This one-flask procedure involves the initial treatment of 2'-deoxycytidine with trimethylchlorosilane in pyridine. researchwithrutgers.com This step temporarily protects the 3'- and 5'-hydroxyl groups as trimethylsilyl ethers.

With the hydroxyl groups masked, benzoyl chloride is then introduced to selectively acylate the exocyclic amino group at the N4 position. researchwithrutgers.com The transient silyl protecting groups are subsequently removed by hydrolysis with aqueous pyridine or dilute ammonia, yielding the desired N4-benzoyl-2'-deoxycytidine in high purity and yield. researchwithrutgers.com This method circumvents the need for the isolation of intermediate protected compounds, streamlining the synthesis. While direct benzoylation is possible, the transient protection approach offers superior control and minimizes the formation of undesired O-acylated byproducts.

Chemoenzymatic Synthesis via Lipase Catalysis for Selective Acylation

Chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases, in particular, have demonstrated remarkable utility in the regioselective acylation of nucleosides in organic solvents. nih.govrsc.org For the selective benzoylation of the 5'-hydroxyl group of 2'-deoxynucleosides, Lipase B from Candida antarctica (CALB) has proven to be an exceptionally efficient biocatalyst. researchgate.netviamedica.pl

In this enzymatic process, vinyl benzoate is typically used as the acyl donor. researchgate.net The lipase specifically catalyzes the transfer of the benzoyl group to the primary 5'-hydroxyl position of 2'-deoxycytidine, leaving the secondary 3'-hydroxyl group and the N4-amino group untouched. This reaction proceeds with high conversion rates and excellent regioselectivity under mild conditions. researchgate.net The use of immobilized lipases further enhances the practical application of this method by allowing for easy separation and reuse of the biocatalyst. viamedica.plmdpi.com

| Acyl Donor | Enzyme | Key Advantage |

| Vinyl Benzoate | Candida antarctica Lipase B (CALB) | High regioselectivity for the 5'-hydroxyl group |

Protecting Group Chemistry in Deoxycytidine Synthesis

The synthesis of oligonucleotides is a complex process that necessitates the use of various protecting groups to mask reactive functionalities that are not involved in the desired coupling reaction. An effective protecting group strategy, often employing orthogonal groups that can be removed under different conditions, is fundamental to a successful synthesis. nih.govbham.ac.uknih.govbiosynth.com

Strategic Application of Benzoyl Protecting Groups at N4 and 5' Positions

The benzoyl group is a commonly employed protecting group for the exocyclic amino group of cytidine (N4) during oligonucleotide synthesis. caymanchem.comoup.com Its stability under the conditions required for oligonucleotide chain elongation and its subsequent removal under basic conditions, typically with aqueous or gaseous ammonia or methylamine, make it a reliable choice. viamedica.pl

In the context of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, the benzoyl group serves a dual purpose. The N4-benzoyl group prevents the amino functionality from participating in unwanted side reactions during phosphoramidite (B1245037) chemistry. The 5'-O-benzoyl group, which can be introduced regioselectively via enzymatic catalysis as described above, protects the primary hydroxyl group. This dual protection strategy requires careful planning to ensure that subsequent manipulations, such as the introduction of a 5'-DMT group for automated synthesis, can be performed without compromising the integrity of the benzoyl protections. The N4-benzoyl group is generally more stable than the 5'-O-benzoyl ester, allowing for some differential manipulation if required.

Dimethoxytrityl (DMT) Group for 5'-Hydroxyl Protection in Oligonucleotide Synthesis

The 4,4'-dimethoxytrityl (DMT) group is the standard protecting group for the 5'-hydroxyl function of nucleosides in automated solid-phase oligonucleotide synthesis. sigmaaldrich.comcarlroth.com Its widespread use is attributed to several key features. The DMT group is sterically bulky, which enhances the selectivity of its introduction at the less hindered primary 5'-hydroxyl position.

Furthermore, the DMT group is highly acid-labile, allowing for its rapid and quantitative removal under mild acidic conditions (e.g., trichloroacetic acid in dichloromethane) at the beginning of each coupling cycle. rsc.org This deprotection step generates a stable, bright orange dimethoxytrityl cation, the absorbance of which can be measured to monitor the efficiency of each coupling step in the synthesis. The DMT group is stable to the basic conditions used to remove the exocyclic amine protecting groups like benzoyl.

| Protecting Group | Position | Deprotection Condition |

| Benzoyl (Bz) | N4-amino | Basic (e.g., aqueous ammonia) |

| Dimethoxytrityl (DMT) | 5'-hydroxyl | Acidic (e.g., trichloroacetic acid) |

Phosphoramidite Synthesis for Oligonucleotide Building Blocks

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides. wikipedia.org This process involves the sequential addition of nucleoside phosphoramidite building blocks to a growing oligonucleotide chain on a solid support. wikipedia.org The N-benzoyl-2'-deoxycytidine moiety is a key component in many of these building blocks.

The synthesis of N-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine 3'-phosphoramidite is a fundamental step in preparing for automated DNA synthesis. caymanchem.com This multi-step process begins with the protection of the exocyclic amine of 2'-deoxycytidine with a benzoyl group, followed by the protection of the 5'-hydroxyl group with a 4,4'-dimethoxytrityl (DMT) group. The final step is the phosphitylation of the 3'-hydroxyl group.

The general synthetic route is as follows:

N-Benzoylation: 2'-deoxycytidine is treated with benzoyl chloride to yield N-benzoyl-2'-deoxycytidine. caymanchem.com

5'-O-DMT Protection: The resulting N-benzoyl-2'-deoxycytidine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine, to selectively protect the primary 5'-hydroxyl group, yielding N-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine. umich.edu

3'-Phosphitylation: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent. The most common agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like 1H-tetrazole or 4,5-dicyanoimidazole. wikipedia.orgnih.gov This yields the target phosphoramidite building block, N⁴-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine-3′-cyanoethyl phosphoramidite. caymanchem.com

This building block is then used in automated solid-phase oligonucleotide synthesis. wikipedia.org The DMT group serves as a temporary protecting group for the 5'-hydroxyl, which is removed at the beginning of each coupling cycle to allow for chain elongation. wikipedia.org

While phosphoramidites are key for oligonucleotide synthesis, related phosphitylation strategies are employed for the synthesis of nucleoside triphosphates (NTPs), which are the building blocks for enzymatic DNA and RNA synthesis. The Ludwig-Eckstein method is a predominant approach for synthesizing 5'-(α-P-thio)triphosphates. nih.gov This method involves the phosphitylation of a nucleoside with salicyl chlorophosphite, which then reacts with pyrophosphate to form a cyclic intermediate. nih.gov Subsequent reaction with elemental sulfur yields the target α-thiotriphosphate. nih.gov

A one-pot method for synthesizing ribonucleoside 5′-(α-P-borano)triphosphates also utilizes phosphitylation with salicyl chlorophosphite, followed by a pyrophosphate exchange and reaction with a borating agent like Me₂S:BH₃. nih.gov

Optimization of these reactions focuses on improving yield, purity, and scalability. Key areas of optimization include:

Activator Choice: Replacing hazardous activators like 1H-tetrazole with safer and more efficient alternatives. researchgate.net

Reaction Conditions: Developing robust processes that can be performed under highly concentrated conditions to improve throughput. researchgate.net

Workup and Purification: Designing non-aqueous extractive workups and precipitation methods to avoid moisture-sensitive intermediates and chromatography, which can be challenging to scale. researchgate.net

The following table outlines common phosphitylating agents and activators used in these syntheses.

| Phosphitylating Agent | Activator | Application | Reference |

|---|---|---|---|

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1H-Tetrazole, 4,5-Dicyanoimidazole | Oligonucleotide Synthesis | wikipedia.orgnih.gov |

| 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 1H-Tetrazole, Diisopropylamine | Oligonucleotide Synthesis | nih.gov |

| Salicyl Chlorophosphite | Pyridine (as base) | Nucleoside 5'-(α-P-thio)triphosphate Synthesis | nih.gov |

Large-Scale Synthesis Considerations and Process Optimization

Scaling up the synthesis of oligonucleotide precursors like N-benzoyl-2'-deoxycytidine derivatives from the laboratory to an industrial scale presents significant challenges. The primary goals of large-scale synthesis are to maintain high yield and purity while ensuring the process is cost-effective, safe, and reproducible. nih.govcellculturedish.com

Key considerations for process optimization include:

Reagent Selection: For large-scale DNA synthesis, the choice of protecting groups is critical to prevent side reactions. For example, standard dA phosphoramidites with benzoyl protection can undergo significant depurination upon repeated exposure to the acidic conditions used for detritylation. glenresearch.com Using depurination-resistant monomers, such as those with diethylformamidine (def) or dimethylformamidine (dmf) protecting groups, is often preferred for large-scale synthesis. glenresearch.com

Impurity Control: A common side reaction during deprotection is the alkylation of thymidine residues by acrylonitrile, a byproduct of the cleavage of the cyanoethyl phosphate (B84403) protecting group. glenresearch.com Process conditions must be optimized to minimize the formation of such impurities. In the synthesis of 5'-O-dimethoxytrityl-N⁴-benzoyl-5-methyl-2'-deoxycytidine, a method was developed to selectively hydrolyze benzoyl ester impurities, which improved the quality of the final product. nih.gov

Column and System Design: In solid-phase synthesis, the design of the flow-through synthesis column is crucial for ensuring an even distribution of reagents and achieving high yields. downstreamcolumn.com For purification, Dynamic Axial Compression (DAC) columns are often recommended for their efficiency in impurity removal and high recovery of the oligonucleotide product. cellculturedish.com

Automation: Fully automated, software-controlled systems for cleavage and deprotection can standardize these critical steps, which often involve harsh chemicals and elevated temperatures, especially for RNA synthesis. downstreamcolumn.com

Synthesis of Specialized Analogs and Precursors Utilizing Benzoylated Intermediates

N-benzoyl-2'-deoxycytidine and its derivatives are valuable precursors for the synthesis of a wide range of specialized nucleoside analogs with potential therapeutic or diagnostic applications. caymanchem.com The benzoyl group provides stable protection of the exocyclic amine, allowing for chemical modifications at other positions of the nucleobase or the sugar moiety.

The synthesis of 5-substituted 2'-deoxycytidine derivatives often starts from a more readily available precursor like 5-iodo-2'-deoxyuridine. A common strategy involves:

Protection: The 3'- and 5'-hydroxyl groups of 5-iodo-2'-deoxyuridine are protected, often with silyl groups. cuny.edu

Cross-Coupling: A Suzuki-Miyaura cross-coupling reaction is performed to install a substituent, such as a phenyl group, at the C5 position. cuny.edu

Conversion to Cytidine: The C4 carbonyl group of the uridine derivative is then converted to an amine. This can be achieved by activating the amide with a peptide-coupling agent like BOP (benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) followed by displacement with an amine. cuny.edu

Deprotection: Finally, the silyl protecting groups on the sugar are removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the unprotected 5-substituted 2'-deoxycytidine analog. cuny.edu

In other synthetic routes, N-benzoyl-2'-deoxycytidine itself can be a starting material for modifications. For instance, photoactivatable nucleosides, such as 4-N-[3-(trifluoromethyl)diazirinyl]benzoyldeoxycytidine derivatives, have been synthesized for use as photo crosslinking probes. nih.gov These derivatives are then converted to their corresponding phosphoramidites for incorporation into DNA oligomers. nih.gov

Preparation of 5'-Azido-5'-deoxyribonucleosides

The introduction of an azido group at the 5'-position of a ribonucleoside is a valuable transformation, as the resulting 5'-azido-5'-deoxyribonucleosides are precursors for a wide range of other functionalities, including amino and triazole-linked derivatives. nih.gov A widely applicable one-pot methodology for this conversion has been developed, offering a more tractable alternative to methods like the Mitsunobu reaction. nih.govresearchgate.net

This synthesis typically begins with a protected nucleoside. In the case of cytidine, the exocyclic amine is protected with a benzoyl group to prevent side reactions. The 2' and 3' hydroxyl groups are also protected, often as an isopropylidene acetal. The key transformation involves the reaction of the 5'-hydroxyl group with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to form a 5'-bromo intermediate in situ. This is followed by nucleophilic substitution with sodium azide (NaN₃) to yield the desired 5'-azido product. nih.gov

While the direct precursor N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is not typically used in this specific one-pot reaction due to the presence of the 5'-O-benzoyl group, the principle of using a base-protected cytidine is central. For instance, the synthesis of 5'-Azido-N4-benzoyl-2',3'-O-isopropylidene-5'-deoxycytidine highlights the necessity of the N-benzoyl protecting group. nih.gov The reaction proceeds under anhydrous conditions in a solvent like dimethylformamide (DMF).

Table 1: Reagents for the Synthesis of 5'-Azido-N4-benzoyl-2',3'-O-isopropylidene-5'-deoxycytidine nih.gov

| Reagent | Function |

| N4-benzoyl-2',3'-O-isopropylidene-cytidine | Starting Material |

| Triphenylphosphine (PPh₃) | Reagent for in situ bromination |

| Carbon Tetrabromide (CBr₄) | Bromine source |

| Sodium Azide (NaN₃) | Azide source |

| Dimethylformamide (DMF) | Solvent |

This methodology provides an efficient route to 5'-azidonucleosides, which are versatile intermediates in the synthesis of modified oligonucleotides and nucleoside analogs with potential therapeutic applications. nih.govoup.com

Synthetic Routes to 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) Intermediates

5-Hydroxymethyl-2'-deoxycytidine (5hmdC) is a significant epigenetic modification in mammalian DNA. mdpi.commedchemexpress.com The synthesis of 5hmdC and its derivatives, particularly phosphoramidites for oligonucleotide synthesis, is crucial for studying its biological role. mdpi.comresearchgate.net N-Benzoyl protection of the cytidine base is a key step in these synthetic routes to prevent unwanted side reactions during subsequent chemical transformations. mdpi.comnih.gov

An improved synthetic method for 5hmdC phosphoramidite highlights the importance of the N-benzoyl group. In this pathway, a 5-hydroxymethyl-2'-deoxycytidine intermediate is first prepared. To allow for further modifications, such as the introduction of a dimethoxytrityl (DMT) group at the 5'-position and phosphitylation at the 3'-position, the exocyclic amine must be protected. mdpi.com

Table 2: Key Steps in the Synthesis of a 5hmdC Phosphoramidite Intermediate mdpi.com

| Step | Reaction | Key Reagents |

| 1 | Formation of 5hmdC intermediate | Various |

| 2 | N-Benzoylation | Benzoic anhydride, DMF |

| 3 | 5'-O-DMT protection | DMT-Cl, Pyridine |

| 4 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |

This strategic use of the N-benzoyl protecting group ensures the chemical stability of the cytidine base throughout the multi-step synthesis of 5hmdC phosphoramidites, which are essential tools for epigenetic research. mdpi.comresearchgate.net

Synthesis of 2',5'-Dideoxycytidine Derivatives

2',5'-Dideoxycytidine derivatives are a class of nucleoside analogs with potential antiviral and anticancer activities. The synthesis of these compounds requires the removal of the hydroxyl groups at both the 2' and 5' positions of the sugar moiety. A common strategy to achieve this involves the deoxygenation at the 2'-position and a separate modification at the 5'-position.

A plausible synthetic route to a 2',5'-dideoxycytidine derivative could start from a suitably protected 2'-deoxycytidine, such as N-Benzoyl-2'-deoxycytidine. The 5'-hydroxyl group can be converted to a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in pyridine. researchgate.net Subsequent nucleophilic displacement of the tosyl group with a hydride source would lead to the 5'-deoxy functionality.

Alternatively, the 5'-hydroxyl can be converted to an azido group, as described in section 2.5.2, to produce a 5'-azido-2',5'-dideoxycytidine derivative. This intermediate can then be reduced to the corresponding 5'-amino derivative or used in click chemistry reactions to generate triazole-linked dimers. researchgate.net The N-benzoyl group on the cytidine base is crucial during these transformations to prevent reactions at the exocyclic amine.

Table 3: Plausible Reaction Sequence for a 2',5'-Dideoxycytidine Derivative

| Step | Transformation | Typical Reagents |

| 1 | Starting Material | N-Benzoyl-2'-deoxycytidine |

| 2 | 5'-O-Tosylation | p-Toluenesulfonyl chloride, Pyridine |

| 3 | 5'-Deoxygenation | Hydride source (e.g., LiAlH₄) |

| 4 | Deprotection | Ammonolysis |

The synthesis of such derivatives highlights the versatility of protected nucleosides in accessing a wide range of structurally diverse analogs for biological evaluation.

Glycosylation Reactions for Thiodeoxycytidine Analogs

4'-Thiodeoxycytidine analogs are a class of modified nucleosides where the oxygen atom in the furanose ring is replaced by a sulfur atom. These compounds have shown significant promise as anticancer and antiviral agents. tandfonline.com The key step in their synthesis is the stereoselective formation of the N-glycosidic bond between the modified sugar (a 4-thiofuranose derivative) and the nucleobase. tandfonline.comresearchgate.net

In the synthesis of 4'-Thio-2'-deoxycytidine (T-dCyd), a β-selective glycosylation reaction is employed. tandfonline.com The nucleobase used in this reaction is typically N4-benzoylcytosine. The benzoyl group serves to protect the exocyclic amine and also influences the electronic properties of the nucleobase, which can affect the outcome of the glycosylation reaction. The sugar donor is a benzyl-substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranoside. tandfonline.com

The glycosylation reaction is typically promoted by a Lewis acid or a thiophilic activator. The conditions are optimized to favor the formation of the desired β-anomer, which is the stereochemistry found in natural nucleosides. tandfonline.com After the successful glycosylation, the protecting groups, including the N-benzoyl group, are removed to yield the final 4'-thiodeoxycytidine analog.

Table 4: Components of a Typical Glycosylation Reaction for a Thiodeoxycytidine Analog tandfonline.com

| Component | Role | Example |

| Sugar Donor | 4-Thiofuranose source | Benzyl substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranoside |

| Nucleobase | Cytosine source | N4-Benzoylcytosine |

| Promoter/Activator | Facilitates glycosylation | Lewis acid (e.g., TMSOTf) |

| Solvent | Reaction medium | Anhydrous DCM |

The use of N-benzoylcytosine in this context is a clear example of how protecting group strategy is integral to the successful synthesis of complex and biologically important nucleoside analogs. tandfonline.com

Role As a Core Intermediate in Oligonucleotide Synthesis

Solid-Phase Oligonucleotide Synthesis Applications

Solid-phase synthesis, a cornerstone of modern biotechnology, allows for the efficient and automated production of custom DNA sequences. In this process, benzoylated deoxycytidine derivatives are indispensable.

The synthesis of oligonucleotides typically begins with the attachment of the first nucleoside to a solid support, commonly controlled-pore glass (CPG) beads. nih.govnih.gov An improved method for this derivatization involves directly coupling 5'-O-tritylated nucleosides, such as N4-benzoyl-5'-O-(dimethoxytrityl)deoxycytidine, to the CPG beads. nih.govoup.com This simplified procedure utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (DEC) as a coupling agent, eliminating the need for the time-consuming preparation of nucleoside-3'-O-succinates. nih.govoup.com This direct coupling method has been shown to produce satisfactory nucleoside loadings on the CPG, typically in the range of 20-40 µmol/g. oup.com

The conventional method, for comparison, is a multi-step process that includes the synthesis of nucleoside-3'-O-succinates, their conversion to activated esters (e.g., pentachlorophenyl esters), and finally, the condensation with the amino groups on the long-chain alkylamine (LCAA) CPG. oup.com The direct coupling method offers a more streamlined and economical alternative. nih.govoup.com

Table 1: Comparison of CPG Derivatization Methods

| Method | Key Steps | Advantages |

| Conventional Method | 1. Synthesis of nucleoside-3'-O-succinates. 2. Conversion to activated esters. 3. Condensation with LCAA-CPG. | Well-established. |

| Improved Direct Coupling | 1. Direct coupling of 5'-O-tritylated nucleoside to LCAAP-CPG using DEC. | Simplified, more economical, avoids preparation of succinates. nih.govoup.com |

N-Benzoyl-2'-deoxycytidine derivatives, particularly as phosphoramidites, are standard reagents used in automated DNA synthesizers. tcichemicals.comcaymanchem.com The phosphoramidite (B1245037) method is the standard for oligonucleotide synthesis and involves a repetitive cycle of steps. tcichemicals.com

The automated synthesis cycle consists of four main chemical reactions:

Deprotection (Detritylation): The removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside to free the 5'-hydroxyl group for the next coupling reaction. tcichemicals.com

Coupling: The condensation of a nucleoside phosphoramidite, such as DMT-dC(bz) Phosphoramidite, with the free 5'-hydroxyl group of the growing oligonucleotide chain. tcichemicals.com This reaction is facilitated by an activator.

Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences (n-1 oligomers).

Oxidation: The conversion of the unstable phosphite triester linkage to a more stable phosphate (B84403) triester linkage. tcichemicals.com

This cycle is repeated until the desired oligonucleotide sequence is assembled. tcichemicals.com N-Benzoyl-2'-deoxycytidine is a crucial building block in this automated process, ensuring the correct incorporation of cytosine bases into the synthetic DNA strand. caymanchem.com

Synthesis of Chemically Modified Oligonucleotides

The versatility of benzoylated deoxycytidine extends to the synthesis of chemically modified oligonucleotides, which are valuable tools in research and therapeutics.

Oligonucleotides containing 3'-S-phosphorothiolate linkages, where the 3'-bridging oxygen is replaced by sulfur, are of significant interest for studying nucleic acid biochemistry. nih.gov The synthesis of these analogues can be achieved using phosphoramidite chemistry. nih.gov A key precursor for this modification is N4-benzoyl-5′-O-dimethoxytrityl-2′,3′-dideoxy-3′-thiocytidine, which is converted into its corresponding phosphorothioamidite. nih.gov This thioamidite can then be incorporated into a growing oligonucleotide chain using a fully automated coupling procedure on a DNA synthesizer. nih.gov This protocol achieves coupling yields in the range of 85–90%, which is sufficient for obtaining good yields of oligonucleotides with a single phosphorothiolate modification. nih.gov

In a related application, derivatives of N4-benzoyl-2'-deoxycytidine are used in the synthesis of oligoribonucleotides containing a 2′-amino-5′-S-phosphorothiolate linkage. nih.govacs.org The synthesis involves a photocaged 2′-aminocytidine 3′-phosphoramidite, which is prepared from 2′-amino-N4-benzoyl-2′-N-(4,5-dimethoxy-2-nitrobenzoxycarbonyl)-5′-O-dimethoxytrityl-2′-deoxycytidine. nih.govacs.orguchicago.edu

Beyond chemical synthesis, N4-acylated 2'-deoxycytidine (B1670253) nucleotides (dCAcylTPs) serve as substrates for the enzymatic synthesis of modified DNA. nih.govresearchgate.net Studies have shown that a variety of DNA polymerases from families A and B, including Taq, Klenow fragment (exo-), Bsm, and KOD XL, can efficiently use dCAcylTPs. nih.govresearchgate.net Interestingly, these enzymes not only catalyze the formation of the standard CAcyl•G base pair but also facilitate strong base-pairing between N4-acyl-cytosine and adenine (CAcyl•A). nih.govresearchgate.net In contrast, the proofreading phi29 DNA polymerase, while able to utilize dCAcylTPs, is less prone to forming the CAcyl•A pair under similar conditions. nih.govresearchgate.netoup.com Furthermore, terminal deoxynucleotidyl transferase can incorporate several hundred N4-acylated-deoxycytidine nucleotides into a DNA strand. nih.govresearchgate.net These findings highlight the utility of N4-acylated deoxycytidine nucleotides as beneficial substrates for producing modified DNA for applications such as specific labeling and aptamer selection. nih.govresearchgate.net

Table 2: DNA Polymerase Activity with N4-Acylated dCTPs

| DNA Polymerase | Family | Base Pairing Observed |

| Taq | A | CAcyl•G and CAcyl•A nih.govresearchgate.net |

| Klenow fragment (exo-) | A | CAcyl•G and CAcyl•A nih.govresearchgate.net |

| Bsm | A | CAcyl•G and CAcyl•A nih.govresearchgate.net |

| KOD XL | B | CAcyl•G and CAcyl•A nih.govresearchgate.net |

| phi29 | B | Primarily CAcyl•G nih.govresearchgate.netoup.com |

| Terminal deoxynucleotidyl transferase | N/A | Capable of extensive incorporation nih.govresearchgate.net |

Oligonucleotides containing 5-fluorocytosine are valuable probes for studying DNA cytosine methyltransferases. oup.comresearchgate.net The chemical synthesis of these modified oligonucleotides can be accomplished via a phosphoramidite building block derived from 5-fluoro-2'-deoxycytidine. oup.comresearchgate.netnih.gov A key step in this process is the protection of the exocyclic amino group of 5-fluoro-2'-deoxycytidine. oup.com Benzoylation with benzoic anhydride has proven to be a satisfactory method for this purpose. oup.comresearchgate.net The resulting N4-benzoyl-5-fluoro-2'-deoxycytidine is then dimethoxytritylated at the 5'-position using standard procedures. oup.com This protected nucleoside is subsequently converted into a phosphoramidite building block, which can be used in automated DNA synthesis to incorporate 5-fluorocytosine at specific sites within an oligonucleotide sequence. oup.comresearchgate.net

Research Applications in Molecular Biology and Biochemistry

Probing Nucleic Acid Interactions and Enzymatic Processes

The study of interactions between nucleic acids and proteins, as well as the enzymatic processes that govern DNA and RNA metabolism, often relies on the use of modified oligonucleotides. Protected nucleosides like N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine are essential for synthesizing these modified DNA strands. Once the desired oligonucleotide is assembled, the benzoyl protecting groups are removed to yield the final product.

These synthetic oligonucleotides can be designed with specific modifications that allow researchers to probe the structural and functional aspects of nucleic acid-protein interactions. For example, oligonucleotides containing N-benzoyl-2'-deoxycytidine (after deprotection of the 5'-O-benzoyl group) can be used to study how the benzoyl modification affects DNA duplex stability and recognition by enzymes. While N-benzoyl itself is not a naturally occurring modification, its presence can mimic certain types of DNA damage or epigenetic modifications, providing insights into how enzymes recognize and repair such alterations.

Design and Synthesis of Nucleoside Analogs for Biological Probes

N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is a versatile starting material for the synthesis of a wide range of nucleoside analogs that serve as biological probes. The benzoyl protecting groups allow for chemical modifications to be made at other positions of the nucleoside without affecting the N4 and 5'-O positions.

For instance, the 3'-hydroxyl group of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine can be modified to introduce fluorescent dyes, cross-linking agents, or other reporter groups. After these modifications, the benzoyl groups can be selectively removed to generate the final nucleoside analog probe. These probes are invaluable tools for studying cellular processes such as DNA replication, transcription, and repair.

A related application is in the synthesis of biotinylated oligonucleotides, where a protected biotin is attached to the nucleoside. oup.comnih.govnih.gov These biotin-labeled DNA strands are widely used for affinity purification of DNA-binding proteins and for detecting specific nucleic acid sequences. The synthesis of a modified 2′-deoxycytidine-3′-O-phosphoramidite carrying an N-t-butylbenzoyl protected biotin has been described for this purpose. nih.gov

| Related Protected Nucleoside | Protecting Groups | Application | Reference |

| N-t-butylbenzoyl protected biotinylated 2'-deoxycytidine-3'-O-phosphoramidite | N-t-butylbenzoyl, DMT | Synthesis of biotinylated oligonucleotides for affinity purification | nih.gov |

| 5'-O-TBDMS-N4-Benzoyl-2-deoxycytidine | TBDMS, N-benzoyl | Synthesis of DNA and nucleic acids | medchemexpress.com |

| N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine | DMT, N-benzoyl | Research tool for anti-viral and anti-cancer studies | medchemexpress.com |

Development of Modified DNA/RNA for Specific Labeling, Selection of Aptamers, and Photoimmobilization

The generation of modified DNA and RNA is crucial for various modern molecular biology techniques. N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, as a protected building block, is integral to the synthesis of these modified nucleic acids.

Specific Labeling: By incorporating N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine into an oligonucleotide and then performing further chemical modifications, specific labels can be introduced at defined positions within a DNA or RNA strand. These labels can be fluorescent molecules for imaging, radioactive isotopes for tracing, or affinity tags for purification.

Selection of Aptamers: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. They are selected from large combinatorial libraries of oligonucleotides through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). The synthesis of these vast oligonucleotide libraries often begins with protected nucleosides like N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine. The ability to introduce modifications can enhance the binding properties and stability of the resulting aptamers. nih.govnih.gov

Photoimmobilization: Modified nucleosides can be synthesized with photoreactive groups that allow the resulting oligonucleotide to be covalently attached to a solid surface upon exposure to light. This technique, known as photoimmobilization, is used to create DNA microarrays and other biosensors. N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine can serve as a precursor for the synthesis of such photoreactive nucleoside analogs. The enzymatic synthesis of DNA modified with N4-acylated deoxycytidine nucleotides has been shown to be applicable for photoimmobilization. nih.gov

Studies on DNA Polymerase Substrate Specificity and Inhibition Mechanisms

Understanding how DNA polymerases recognize and incorporate nucleotides is fundamental to comprehending DNA replication and repair. Oligonucleotides synthesized using N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine can be used to create specific DNA templates to study these processes.

By placing a modified cytidine, derived from the deprotected form of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, at a specific site in a DNA template, researchers can investigate whether a particular DNA polymerase can bypass the modification or if it stalls replication. Such studies provide insights into the fidelity and processivity of DNA polymerases.

Furthermore, nucleoside analogs synthesized from N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine can be tested as potential inhibitors of DNA polymerases. For example, N4-Acetyl-2'-Deoxycytidine, a related compound, acts as an inhibitor of DNA synthesis by blocking ribonucleotide reductase. broadpharm.com While N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine itself is not a direct inhibitor, its derivatives could be designed to target the active site of DNA polymerases. Studies on N4-acylated 2'-deoxycytidine-5'-triphosphates have shown that these modified nucleotides can be utilized as substrates by various DNA polymerases. nih.gov

| Related Compound | Enzyme Target | Effect | Reference |

| N4-Acetyl-2'-Deoxycytidine | Ribonucleotide reductase | Inhibition of DNA synthesis | broadpharm.com |

| N4-acylated 2'-deoxycytidine-5'-triphosphates | DNA Polymerases (Family A and B) | Substrate incorporation, potential for mispairing with adenine | nih.gov |

Structural Biology Investigations Utilizing Modified Nucleosides, Including Brominated and Iodinated Derivatives for Crystallography and Cross-Linking

Structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the three-dimensional structures of nucleic acids and their complexes with proteins. The synthesis of oligonucleotides with specific modifications is often necessary for these studies.

N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine can be used as a precursor to synthesize oligonucleotides containing heavy atoms, such as brominated or iodinated cytidine derivatives. The incorporation of these heavy atoms can aid in solving the phase problem in X-ray crystallography, making it easier to determine the crystal structure of the nucleic acid.

Additionally, modified nucleosides with cross-linking capabilities can be synthesized from N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine. These cross-linking agents can be used to trap transient interactions between DNA and proteins, allowing for the identification of binding sites and the characterization of the interaction interface. The study of DNA fragments containing modified cytosines, such as N4-methylcytosine, has provided insights into DNA conformation. nih.gov While not a direct derivative, this illustrates the principle of using modified nucleosides for structural analysis.

Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Benzoylated Nucleosides

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the deoxyribose sugar, the cytidine base, and the two benzoyl protecting groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their integration (number of protons). For N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, characteristic signals are expected in distinct regions. The aromatic protons of the two benzoyl groups typically appear as multiplets in the downfield region of approximately 7.2 to 8.2 ppm. scielo.org.mx The anomeric proton (H-1') of the deoxyribose ring is a key diagnostic signal, often appearing as a triplet or doublet of doublets around 6.0-6.5 ppm. Other protons of the sugar moiety, such as H-2', H-3', H-4', and the H-5' methylene protons, resonate at specific shifts, and their coupling constants (J-values) help determine the conformation of the furanose ring. scielo.org.mx

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. Key signals include those from the carbonyl carbons of the N-benzoyl amide and the 5'-O-benzoyl ester, which are expected to appear significantly downfield (typically in the range of 164-175 ppm). scielo.org.mx The aromatic carbons of the benzoyl groups and the pyrimidine base will have signals between 120 and 145 ppm. The carbons of the deoxyribose sugar moiety have characteristic shifts, with the anomeric carbon (C-1') being particularly informative.

Expected ¹H NMR Chemical Shift Ranges

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (Benzoyl) | ~ 7.2 - 8.2 | Multiplet (m) |

| H-6 (Pyrimidine) | ~ 7.5 - 8.5 | Doublet (d) |

| H-5 (Pyrimidine) | ~ 7.0 - 7.5 | Doublet (d) |

| H-1' (Anomeric) | ~ 6.0 - 6.5 | Triplet (t) or Doublet of Doublets (dd) |

| H-3' | ~ 4.5 - 5.0 | Multiplet (m) |

| H-4' | ~ 4.0 - 4.5 | Multiplet (m) |

| H-5', H-5'' | ~ 4.2 - 4.8 | Multiplet (m) |

| H-2', H-2'' | ~ 2.0 - 2.8 | Multiplet (m) |

| NH (Amide) | ~ 8.5 - 9.5 | Broad Singlet (br s) |

Mass Spectrometry (MS) for Molecular Characterization and Purity Assessment

Mass spectrometry is a critical technique for determining the molecular weight of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine and confirming its elemental composition. Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly used for analyzing benzoylated nucleosides as they allow for the ionization of the molecule with minimal fragmentation. biosynth.com

The molecular formula for N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is C₂₃H₂₁N₃O₆, which corresponds to a monoisotopic mass of 435.14304 Da. uni.lu In ESI-MS, the compound is typically observed as protonated or sodiated adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy by measuring the exact mass of these ions.

Predicted mass spectrometry data for an isomer, N-benzoyl-2'-deoxycytidine 3'-benzoate, illustrates the expected adducts that would be observed for the target compound. uni.lu The fragmentation pattern, studied through tandem mass spectrometry (MS/MS), can provide further structural information, such as the loss of the benzoyl groups or cleavage of the glycosidic bond, which helps to confirm the structure of the molecule.

Predicted ESI-MS Adducts for N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

| Adduct | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₂₃H₂₂N₃O₆]⁺ | 436.1503 |

| [M+Na]⁺ | [C₂₃H₂₁N₃O₆Na]⁺ | 458.1323 |

| [M+K]⁺ | [C₂₃H₂₁N₃O₆K]⁺ | 474.1062 |

| [M-H]⁻ | [C₂₃H₂₀N₃O₆]⁻ | 434.1358 |

Data based on predicted values for the isomeric compound N-benzoyl-2'-deoxycytidine 3'-benzoate. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine and for monitoring the progress of its synthesis. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile or methanol. medchemexpress.com Due to its benzoyl groups, N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is significantly more hydrophobic than its unbenzoylated precursor, N-benzoyl-2'-deoxycytidine, and will therefore have a longer retention time on a C18 column under the same conditions. medchemexpress.com

Purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. Modern HPLC systems coupled with UV detectors (set at a wavelength where the benzoyl and cytidine chromophores absorb, e.g., ~230-260 nm) can achieve high sensitivity and reproducibility. nih.gov Certificates of analysis for related commercial products often state purity levels determined by HPLC to be in excess of 99%. nih.gov

HPLC is also invaluable for monitoring the benzoylation reaction. By taking aliquots from the reaction mixture over time and analyzing them by HPLC, chemists can track the disappearance of the starting material and the appearance of the desired product, allowing for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry.

Other Spectroscopic Techniques in Structural Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a valuable supplementary technique for the characterization of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine. It provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, the IR spectrum would show characteristic absorption bands confirming the key structural features. The presence of two distinct carbonyl (C=O) stretching vibrations is a critical diagnostic feature. The amide carbonyl from the N-benzoyl group and the ester carbonyl from the 5'-O-benzoyl group are expected to absorb in the region of 1650-1750 cm⁻¹. The exact positions can help distinguish between the two. The N-H stretching vibration of the amide group would be visible around 3300-3500 cm⁻¹. Other significant absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹), as well as C-O stretching from the ester and ether linkages in the sugar moiety (around 1000-1300 cm⁻¹).

An Attenuated Total Reflectance (ATR) IR spectrum for the related compound N4-Benzoyl-2'-deoxycytidine shows characteristic peaks that support these expected ranges.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~ 3300 - 3500 |

| Aromatic (C-H) | Stretch | ~ 3000 - 3100 |

| Ester (C=O) | Stretch | ~ 1720 - 1740 |

| Amide (C=O) | Stretch (Amide I band) | ~ 1650 - 1680 |

| Aromatic (C=C) | Stretch | ~ 1450 - 1600 |

| Ester/Ether (C-O) | Stretch | ~ 1000 - 1300 |

Future Perspectives in N Benzoyl 5 O Benzoyl 2 Deoxycytidine Research

Expanding Synthetic Scope and Efficiency through Novel Methodologies

The demand for synthetic oligonucleotides for various therapeutic and diagnostic applications necessitates the development of highly efficient and scalable methods for the synthesis of protected nucleosides like N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine. Future research in this area is centered on overcoming the limitations of traditional chemical synthesis, such as multi-step procedures, the use of hazardous reagents, and the generation of byproducts.

One promising direction is the exploration of enzymatic synthesis . The use of enzymes, such as nucleoside kinases and DNA polymerases, offers the potential for highly specific and efficient synthesis under mild reaction conditions. Research into the enzymatic incorporation of N4-acylated 2'-deoxycytidine (B1670253) nucleotides has shown that various DNA polymerases can utilize these modified bases as substrates. nih.gov This opens the door for developing biocatalytic routes to N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine and its phosphorylated derivatives, which could streamline the production process and reduce chemical waste.

Furthermore, efforts are being made to refine existing chemical synthesis protocols. This includes the development of "green" benzoylation methods that utilize less toxic reagents and solvents, such as the use of benzoyl cyanide in ionic liquids, which has been shown to be an efficient and selective method for the benzoylation of nucleosides. nih.gov Additionally, strategies to improve the large-scale synthesis of related protected nucleosides, for instance by developing methods to selectively hydrolyze impurities, are being investigated and can be adapted for the production of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine. nih.gov

| Synthetic Methodology | Key Advantages | Relevant Research Findings |

| Enzymatic Synthesis | High specificity, mild reaction conditions, reduced chemical waste. | DNA polymerases can efficiently incorporate N4-acylated 2'-deoxycytidine nucleotides into DNA. nih.gov |

| "Green" Chemistry Approaches | Reduced toxicity, environmentally friendly. | Benzoyl cyanide in ionic liquids provides an efficient and selective alternative to traditional benzoylation methods. nih.gov |

| Process Optimization for Scale-up | Increased yield and purity for industrial applications. | Development of methods to remove impurities during large-scale synthesis of protected nucleosides. nih.gov |

Novel Derivatizations for Enhanced Research Utility in Synthetic Biology

Synthetic biology, which aims to design and construct new biological parts, devices, and systems, relies heavily on the availability of modified nucleic acids with tailored properties. nih.gov N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine serves as a scaffold for the creation of novel derivatives with enhanced utility in this field.

Future research will likely focus on introducing further modifications to the nucleobase or the sugar moiety to confer specific functionalities. For instance, the introduction of a methyl group at the 5-position of the cytosine base, creating N-Benzoyl-5-methyl-2'-deoxycytidine derivatives, can influence DNA-protein interactions and protect against enzymatic degradation. Another area of exploration is the synthesis of "double-headed nucleosides," where a second nucleobase is attached to the primary nucleoside scaffold. beilstein-journals.org These complex structures are valuable tools for studying the secondary structures of nucleic acids and can have potential applications as antimicrobial agents. beilstein-journals.org

Moreover, derivatization of the sugar ring, such as the introduction of a 2'-O-(2-methoxyethyl) (2'-MOE) group, has been shown to enhance nuclease resistance and binding affinity of oligonucleotides to their target RNA. While the parent compound is a deoxyribonucleoside, the principles of such modifications can inspire the development of novel N-benzoyl-2'-deoxycytidine analogues with improved properties for applications in RNA interference and antisense technology.

| Derivatization Strategy | Purpose | Potential Application in Synthetic Biology |

| Base Modification (e.g., 5-methylation) | Enhance stability, alter recognition by enzymes. | Construction of synthetic genes with controlled expression and stability. |

| Double-Headed Nucleosides | Probing nucleic acid secondary structures. | Development of novel therapeutic and diagnostic agents that target specific nucleic acid conformations. beilstein-journals.org |

| Sugar Modification (e.g., 2'-MOE) | Increase nuclease resistance and binding affinity. | Design of more potent and stable antisense oligonucleotides and siRNAs for gene silencing. |

Advanced Applications in Emerging Fields Such as Genome Editing and Biosensor Development

The unique chemical properties of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine and its derivatives make them promising candidates for use in rapidly advancing technologies like CRISPR-based genome editing and nucleic acid-based biosensors.

In the realm of genome editing , the specificity and efficiency of the CRISPR-Cas9 system can be enhanced by the chemical modification of the guide RNAs (gRNAs) that direct the Cas9 nuclease to the target DNA sequence. mdpi.com Introducing modified nucleosides into the gRNA can improve its stability against cellular nucleases and reduce off-target effects. mdpi.comnih.gov While research has focused on modifications like 2'-O-methylation and phosphorothioate linkages, the incorporation of benzoylated cytidine derivatives could offer alternative ways to modulate gRNA structure and function, potentially leading to more precise and reliable gene editing outcomes.

In the field of biosensor development , oligonucleotides are increasingly used as recognition elements to detect a wide range of analytes, from specific DNA and RNA sequences to proteins and small molecules. nih.govresearchgate.net The performance of these biosensors is critically dependent on the stability and binding affinity of the oligonucleotide probes. Incorporating modified nucleosides, such as those derived from N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, can enhance the robustness of these biosensors. nih.gov For example, modifications can improve the resistance of the probe to degradation in biological samples and can be used to attach signaling molecules (e.g., fluorophores or redox labels) for signal generation. frontiersin.orgmdpi.com The development of novel, fluorescently modified molecular beacons is one such application where derivatized nucleosides are essential. frontiersin.org

| Emerging Field | Role of Modified Deoxycytidine | Future Research Direction |

| Genome Editing (CRISPR-Cas9) | Enhance guide RNA stability and specificity. mdpi.com | Investigating the impact of benzoyl-protected cytidine incorporation on CRISPR-Cas9 efficiency and off-target activity. nih.gov |

| Biosensor Development | Improve probe stability and facilitate signal transduction. nih.govresearchgate.net | Designing novel biosensors with enhanced sensitivity and selectivity for point-of-care diagnostics and environmental monitoring. frontiersin.orgmdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The compound is typically synthesized via regioselective acylation of 2'-deoxycytidine derivatives. Enzymatic methods using lipases (e.g., Candida antarctica lipase B) can achieve regioselective protection of the 5'-OH group while preserving the 3'-OH for further functionalization . Solvent choice (e.g., THF vs. acetonitrile) and temperature (20–40°C) critically influence reaction efficiency and anomeric separation. Nuclear magnetic resonance (NMR) analysis (e.g., H and C) is essential to confirm regioselectivity, with characteristic shifts observed for benzoyl-protected groups (e.g., aromatic protons at 7.5–8.0 ppm) .

Q. How can researchers validate the purity and structural integrity of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 260 nm is standard for purity assessment. Mass spectrometry (LC-MS) with electrospray ionization (ESI) confirms molecular weight ([M+H] expected at ~469.5 Da). For structural validation, 2D NMR techniques (COSY, HSQC) resolve overlapping signals, particularly distinguishing between N-benzoyl and O-benzoyl groups .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis under acidic or basic conditions. Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile to prevent decomposition. Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) coupled with HPLC monitoring are recommended .

Advanced Research Questions

Q. How does N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine participate in oligonucleotide synthesis, and what challenges arise in its phosphoramidite form?

- Methodological Answer : As a protected nucleoside, it is used in solid-phase DNA synthesis. The 5'-O-benzoyl group prevents undesired side reactions during coupling. Key challenges include optimizing the phosphoramidite activation step (e.g., using 1H-tetrazole) and minimizing detritylation side products. Advanced characterization involves P NMR to confirm phosphoramidite integrity and MALDI-TOF MS for oligonucleotide sequence validation .

Q. What experimental strategies resolve contradictions in enzymatic vs. chemical acylation efficiency for this compound?

- Methodological Answer : Comparative kinetic studies (e.g., monitoring reaction progress via HPLC) reveal that enzymatic acylation offers superior regioselectivity but lower reaction rates (e.g., 24–48 hours vs. 2–6 hours for chemical methods). Hybrid approaches, such as using lipases with microwave-assisted synthesis, can enhance yield (85–92%) while maintaining selectivity .

Q. How can researchers utilize this compound to study DNA methylation or epigenetic modifications?

- Methodological Answer : As a cytidine analog, it can be incorporated into oligonucleotides to probe DNA methyltransferase (DNMT) activity. Competitive inhibition assays with H-labeled S-adenosylmethionine (SAM) quantify DNMT binding affinity. Advanced applications include single-molecule fluorescence resonance energy transfer (smFRET) to visualize methylation dynamics .

Q. What computational tools predict the reactivity of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine in nucleophilic environments?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict susceptibility to hydrolysis or enzymatic cleavage. Molecular docking (AutoDock Vina) simulates interactions with lipases or nucleases, guiding rational design of more stable analogs .

Troubleshooting and Data Analysis

Q. How to address low yields in the synthesis of N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine phosphoramidites?

- Methodological Answer : Low yields (<60%) often stem from incomplete protection or moisture contamination. Ensure rigorous anhydrous conditions (argon atmosphere, molecular sieves). Use triethylamine as a scavenger and monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane). Repurification via silica gel chromatography (5% MeOH/DCM) removes unreacted starting material .

Q. What analytical approaches differentiate N-Benzoyl-5'-O-benzoyl-2'-deoxycytidine from structurally similar by-products (e.g., N4 vs. O2' benzoylation)?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with isotopic pattern analysis distinguishes isomers. Infrared spectroscopy (IR) identifies carbonyl stretching frequencies: N-benzoyl (~1680 cm) vs. O-benzoyl (~1720 cm). X-ray crystallography provides definitive structural proof but requires high-purity crystals .

Emerging Research Directions

Q. Can this compound serve as a precursor for novel 5-hydroxymethylcytidine (5hmC) probes?

Q. What role does this compound play in studying tRNA epitranscriptomics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.